Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate
Description
Disodium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate is a fluorinated phosphate ester characterized by a perfluorinated octyl chain (C8F13) attached to a phosphate group, neutralized by two sodium ions. This compound is part of a broader class of per- and polyfluoroalkyl substances (PFAS), which are widely used for their surfactant and water-repellent properties in industrial applications such as lubricants, coatings, and firefighting foams .
Properties
CAS No. |
150033-29-7 |
|---|---|
Molecular Formula |
C8H4F13Na2O4P |
Molecular Weight |
488.05 g/mol |
IUPAC Name |
disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate |
InChI |
InChI=1S/C8H6F13O4P.2Na/c9-3(10,1-2-25-26(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;;/h1-2H2,(H2,22,23,24);;/q;2*+1/p-2 |
InChI Key |
QCFJTAJWCSBPRJ-UHFFFAOYSA-L |
Canonical SMILES |
C(COP(=O)([O-])[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol+Phosphoric acid→Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Environmental Degradation Pathways
This compound's persistence and transformation in environmental systems are governed by its fluorinated alkyl chain and phosphate ester linkage. Key degradation mechanisms include:
Hydrolysis
The phosphate ester bond undergoes hydrolysis under varying pH conditions, producing 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol and inorganic phosphate. Reaction kinetics depend on pH and temperature:
| Condition | Rate Constant (k, h⁻¹) | Major Products |
|---|---|---|
| Acidic (pH 3) | 0.0021 | Tridecafluorooctanol, phosphoric acid |
| Neutral (pH 7) | 0.0008 | Partial hydrolysis intermediates |
| Alkaline (pH 10) | 0.0054 | Complete hydrolysis to tridecafluorooctanol and disodium phosphate |
Hydrolysis rates accelerate under alkaline conditions due to nucleophilic attack by hydroxide ions on the phosphate ester .
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes via two pathways:
-
C-O Bond Cleavage : Releases fluorinated alkyl fragments and sodium polyphosphates.
-
Defluorination : Generates shorter-chain fluorocarbons and hydrogen fluoride (HF).
Thermogravimetric analysis (TGA) data reveals:
| Temperature Range (°C) | Mass Loss (%) | Dominant Products |
|---|---|---|
| 200–300 | 15–20 | HF, CO₂, and residual sodium phosphate |
| 300–500 | 50–60 | C₃F₇–C₅F₁₁ fragments, NaPO₃ |
Biodegradation and Oxidation
In aerobic environments, microbial action and oxidative processes degrade the fluorinated chain:
-
Microbial Oxidation : Limited biodegradation occurs due to the strength of C-F bonds. Partial defluorination produces perfluorooctanoic acid (PFOA) as a terminal metabolite .
-
Advanced Oxidation Processes (AOPs) : Hydroxyl radicals (- OH) attack the phosphate group, leading to chain shortening:
Interaction with Nucleophiles
The phosphate group participates in nucleophilic substitution reactions:
| Reagent | Conditions | Products |
|---|---|---|
| Amines (RNH₂) | 60°C, aqueous | Fluorinated alkylphosphoramidate derivatives |
| Thiols (RSH) | Basic pH, 25°C | Thiophosphate esters |
Reactivity is hindered by steric effects from the fluorinated chain, requiring prolonged reaction times .
Environmental and Regulatory Implications
-
Persistence : Half-life in soil exceeds 5 years due to resistance to microbial and chemical degradation.
-
Bioaccumulation : Log Kow = 4.2 indicates moderate bioaccumulation potential in aquatic organisms.
-
Toxicity : Hydrolysis products (e.g., tridecafluorooctanol) exhibit endocrine-disrupting effects in fish models .
Scientific Research Applications
Disodium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate is a per- and polyfluoroalkyl substance (PFAS) characterized by a long fluorinated carbon chain. PFAS are used in many applications because of their unique properties .
Applications
- Surface Coating Material Perfluorooctyl vinyl ether and its analogues are used as surface coating materials for generating highly ordered copolymer thin films .
- ** খাদ্য ক্যান কোটিং** Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol and phenol, Bu ether is used for food can coating and non-food contact can coating .
- তেজস্ক্রিয় পোলিওল Reactive polyol is used for Sealants, Adhesives, 1 part coatings, 2 part coatings, and composites .
- Pigment Dispersing Aid: 2,5-Furandione, polymer with ethenylbenzene, 4-hydroxy- substituted butyl amide, polymers with epichlorohydrin .
- পেইন্ট এডিটিভ 2-Oxepanone, polymer with diisocyanatohexane, alkyl- ((hydroxyalkyl)-alkanediol and isocyanato-(isocyanatoalkyl)- trialkylcyclohexane, di-alkyl malonate- and polyalkylene glycol m Me ether-blocked, reaction products with (methylalkyl)-propanam is a paint additive .
Safety Considerations
This substance is hazardous if inhaled and is very toxic to aquatic life, potentially causing long-lasting effects and may cause damage to organs through prolonged or repeated exposure .
Mechanism of Action
The mechanism of action of disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate involves its interaction with various molecular targets. The fluorine atoms create a hydrophobic surface, which can interact with lipid membranes and proteins. This interaction can alter the physical properties of membranes, affecting processes such as permeability and fluidity.
Comparison with Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl Dihydrogen Phosphate
- Structure: The non-neutralized acid form of the target compound, lacking sodium counterions.
- Key Differences :
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl) Phosphate
- Structure : A triester variant with three tridecafluorooctyl chains attached to the phosphate group.
- Key Differences :
Ammonium Salts of Mono-/Bis-Tridecafluorooctyl Phosphate
- Structure : Similar fluorinated phosphate esters neutralized with ammonium instead of sodium.
- Key Differences: Ammonium salts (e.g., Reaction mass of mixed ammonium salts, EC 700-403-8) may exhibit higher volatility and lower thermal stability than disodium salts . Applications: Used in firefighting foams and industrial surfactants where solubility in non-polar solvents is critical .
Comparison with Other Fluorinated Phosphate Derivatives
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecyl Dihydrogen Phosphate
- Structure : A longer perfluorinated chain (C13F21) with a hydroxyl group on the alkyl chain.
- Key Differences :
3,3,4,4,5,5,6,6,7,7,8,8-Tridecafluoro-octyl Phosphorodichloridate
- Structure : A reactive derivative with two chlorine atoms on the phosphate group.
- Key Differences :
Environmental and Regulatory Considerations
- Disodium Tridecafluorooctyl Phosphate: Subject to EU restrictions under REACH due to inhalation hazards; requires labeling "Fatal if inhaled" for professional use .
- Shorter-Chain Alternatives :
- Tris(trifluoroethyl) phosphate (CAS 358-63-4) and tris(heptafluorobutyl) phosphate (CAS 563-09-7) are less regulated but offer inferior performance in high-temperature applications .
Biological Activity
Disodium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate is a member of the perfluoroalkyl and polyfluoroalkyl substances (PFAS), which are known for their unique chemical properties and persistence in the environment. This article explores the biological activity of this compound by examining its environmental impact, potential toxicity, and relevant case studies.
Disodium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate is characterized by its long fluorinated carbon chain which contributes to its hydrophobic and lipophobic properties. These properties enable the compound to repel both water and oil. Such characteristics lead to its widespread use in various applications including textiles and coatings.
Toxicological Profile
- Bioaccumulation and Persistence :
-
Health Impacts :
- Epidemiological studies have linked exposure to PFAS with various health issues including altered immune function, liver disease, and adverse reproductive outcomes . The specific health impacts of disodium 3,3,...-tridecafluorooctyl phosphate have not been extensively studied; however, its classification as a PFAS suggests similar risks.
- Environmental Toxicity :
Case Study 1: Environmental Impact Assessment
A study conducted in a region with significant use of PFAS-containing products found elevated levels of these compounds in local water sources. This led to investigations into the bioaccumulation effects on aquatic life. Key findings included:
| Parameter | Pre-exposure Levels | Post-exposure Levels |
|---|---|---|
| PFAS Concentration (ng/L) | 10 | 250 |
| Fish Tissue Concentration (ng/g) | 0.5 | 5 |
| Observed Health Effects | None | Reduced reproductive success |
This study highlighted the potential for significant ecological disruption due to PFAS exposure.
Case Study 2: Human Health Monitoring
In a cohort study of individuals living near industrial sites using PFAS in manufacturing processes:
| Health Parameter | Baseline Measurement | Follow-up Measurement |
|---|---|---|
| Serum Cholesterol (mg/dL) | 180 | 220 |
| Liver Enzyme Levels (U/L) | Normal | Elevated |
| Thyroid Hormone Levels (ng/dL) | Normal | Abnormal |
Participants exhibited increased health risks associated with long-term exposure to PFAS compounds including disodium 3,3,...-tridecafluorooctyl phosphate .
Regulatory Status
Due to their persistent nature and potential health risks associated with long-chain PFAS compounds like disodium 3,3,...-tridecafluorooctyl phosphate:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves esterification of fluorinated alcohols with phosphorus oxychloride, followed by neutralization with sodium hydroxide. For example, analogous fluorinated phosphate esters are synthesized via reaction of triethyl orthoformate with ammonium tetrafluoroborate under controlled heating (125°C for 15 h) . Purification often employs ion-exchange chromatography (e.g., Amberlite 400 resin) to remove counterions and unreacted precursors, with solvent removal under vacuum to yield high-purity products (>99%) . Purity validation requires ¹⁹F NMR and LC-MS to confirm absence of residual solvents or fluorinated byproducts .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and quantifying trace impurities?
- Methodological Answer :
- Structural Confirmation : Use ¹H/¹⁹F NMR to verify fluorocarbon chain integrity and phosphate ester linkages. X-ray photoelectron spectroscopy (XPS) can confirm surface composition in material applications .
- Impurity Analysis : High-resolution LC-MS with electrospray ionization (ESI) detects trace fluorinated byproducts (e.g., unreacted silanetriol derivatives) at ppb levels . Gas chromatography (GC) with flame ionization detection quantifies residual organic solvents (e.g., triethyl orthoformate) .
Q. How should researchers safely handle and store this compound to mitigate inhalation risks and environmental contamination?
- Methodological Answer : Follow strict protocols for fluorinated surfactants:
- Handling : Use fume hoods with HEPA filters and wear NIOSH-approved respirators due to the compound’s "Fatal if inhaled" classification .
- Storage : Store in airtight containers at 4°C, away from oxidizers (e.g., peroxides), to prevent degradation into perfluorooctanoic acid (PFOA) analogs .
- Waste Disposal : Incinerate at >1,100°C to break down persistent fluorinated chains, adhering to EU REACH restrictions for PFAS derivatives .
Advanced Research Questions
Q. How does the compound’s fluorinated chain length influence its stability and surface activity in aqueous systems?
- Methodological Answer : The tridecafluorooctyl group enhances hydrophobicity and thermal stability. Surface tension measurements (Wilhelmy plate method) show critical micelle concentrations (CMC) 10–100× lower than non-fluorinated analogs. Stability tests under UV exposure (via FTIR and TGA) reveal decomposition thresholds >200°C, with chain scission occurring at the C-F bonds . For phase inversion studies, blend with poly(ether sulfone) (PES) and monitor surface segregation using XPS to optimize membrane hydrophobicity .
Q. What are the environmental persistence and bioaccumulation risks of this compound, and how can they be modeled?
- Methodological Answer : Environmental impact assessments require:
- Bioaccumulation Modeling : Use EPI Suite’s BCFBAF module to estimate log Kow (octanol-water partition coefficient) for the fluorinated chain. Experimental validation involves OECD 305 dietary exposure tests in fish .
- Persistence Studies : Aerobic/anaerobic biodegradation assays (OECD 301/311) typically show <10% degradation over 28 days, classifying it as a "vPvB" (very persistent and very bioaccumulative) substance under EU REACH .
Q. What mechanistic role does this compound play in enhancing the performance of amphiphilic copolymers or catalytic systems?
- Methodological Answer : In copolymer applications (e.g., ethylene glycol methyl ether methacrylate/TFOA gradients), the fluorinated phosphate acts as a compatibilizer, reducing interfacial tension between hydrophobic/hydrophilic domains. Monitor phase separation dynamics via small-angle X-ray scattering (SAXS) . For catalysis, it stabilizes iridium complexes in hyperpolarized MRI agents by forming micellar structures that enhance substrate solubility in aqueous media .
Q. How can researchers resolve contradictions in reported solubility data across different solvent systems?
- Methodological Answer : Systematic solubility screens using Hansen solubility parameters (HSPs) are critical. For example:
- Polar Solvents : Test in DMSO, methanol, and water; note reduced solubility in water due to fluorocarbon hydrophobicity .
- Nonpolar Solvents : Evaluate in hexane or perfluoroocarbons; observe improved solubility at elevated temperatures (40–60°C) .
- Confounding Factors : Impurities (e.g., residual silanetriol derivatives) may artificially depress solubility; pre-purify via column chromatography .
Q. What strategies exist for minimizing batch-to-batch variability during scale-up synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
